molecular formula C22H24N8 B6459618 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinoxaline CAS No. 2549054-76-2

2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinoxaline

Cat. No. B6459618
CAS RN: 2549054-76-2
M. Wt: 400.5 g/mol
InChI Key: WUTNDJXIAAUBHJ-UHFFFAOYSA-N
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Description

The compound “2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinoxaline” is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring, a pyrimidine ring, a piperazine ring, and a quinoxaline ring. These types of compounds are often studied for their potential biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual rings followed by their connection through a series of reactions. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in it. For example, the pyrazole and pyrimidine rings might participate in nucleophilic substitution reactions, while the piperazine ring might undergo alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its specific structure. These properties could be predicted using computational chemistry methods .

Scientific Research Applications

Antileishmanial Activity

Pyrazole derivatives have demonstrated potent antileishmanial effects. In a recent study , compound 13 (a hydrazine-coupled pyrazole) exhibited superior antipromastigote activity against Leishmania aethiopica clinical isolate. Its IC50 value was 174-fold more active than the standard drug miltefosine. Molecular docking studies supported its efficacy.

Imidazole Synthesis

Imidazoles, key components in functional molecules, can be synthesized using pyrazole scaffolds. Recent advances in regiocontrolled synthesis have focused on substituted imidazoles .

Antifungal Properties

Quinoxalines, including pyrazolo quinoxalines, exhibit high antifungal activity. Researchers have explored 2-sulphonyl quinoxalines and 3-[(alkylthio)methyl] quinoxaline-1-oxide derivatives .

Multicomponent Approaches

Pyrazole nucleus synthesis involves various strategies, such as multicomponent approaches. These methods contribute to the development of novel compounds .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve studying its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties .

properties

IUPAC Name

2-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N8/c1-15-12-16(2)30(27-15)21-13-20(24-17(3)25-21)28-8-10-29(11-9-28)22-14-23-18-6-4-5-7-19(18)26-22/h4-7,12-14H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTNDJXIAAUBHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=NC5=CC=CC=C5N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinoxaline

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